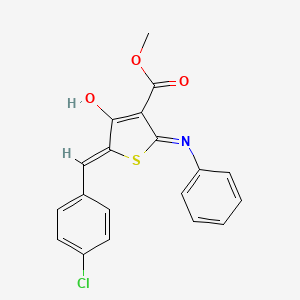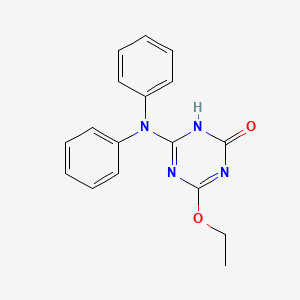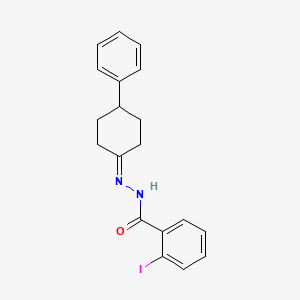
N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DPEG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research.
Mécanisme D'action
N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide exerts its biological effects by modulating the activity of various proteins and enzymes in the body. It has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. This results in the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to the induction of apoptosis in cancer cells. N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been found to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmission. This results in the modulation of neuronal activity, leading to the potential treatment of neurological disorders.
Biochemical and Physiological Effects
N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, as mentioned earlier. N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been found to modulate the activity of GABA receptors, resulting in the modulation of neuronal activity. This makes N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide a potential candidate for the treatment of neurological disorders such as epilepsy and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages and limitations for lab experiments. One of the advantages is its unique chemical structure, which makes it a potential scaffold for the development of new drugs. N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Orientations Futures
There are several future directions for research on N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One potential direction is the development of N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide-based drugs for the treatment of cancer and neurological disorders. Another potential direction is the evaluation of the toxicity of N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in preclinical studies. Additionally, the mechanism of action of N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide needs to be further elucidated to fully understand its potential applications in scientific research.
Conclusion
In conclusion, N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, or N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have potential applications in cancer research, neuroscience, and drug discovery. Its unique chemical structure makes it a potential scaffold for the development of new drugs. However, its potential toxicity needs to be carefully evaluated in preclinical studies. There are several future directions for research on N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, including the development of N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide-based drugs and the evaluation of its toxicity.
Méthodes De Synthèse
N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized by reacting N-(2,4-dimethylphenyl)glycinamide with 2-ethoxybenzene-1-sulfonyl chloride in the presence of a base. The reaction results in the formation of N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide as a white solid with a melting point of 160-162°C.
Applications De Recherche Scientifique
N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, making it a potential candidate for cancer therapy. In neuroscience, N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmission. This makes N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide a potential candidate for the treatment of neurological disorders such as epilepsy and anxiety disorders. In drug discovery, N~1~-(2,4-dimethylphenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can be used as a scaffold for the development of new drugs due to its unique chemical structure.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-4-30-23-13-9-8-12-22(23)26(31(28,29)20-10-6-5-7-11-20)17-24(27)25-21-15-14-18(2)16-19(21)3/h5-16H,4,17H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGQDKHJVXCTKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2=C(C=C(C=C2)C)C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(benzylthio)methyl]-4(3H)-quinazolinone](/img/structure/B6116900.png)
![methyl 4-[({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)methyl]benzoate](/img/structure/B6116907.png)

![3-methoxy-2-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6116919.png)

![8-ethyl-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B6116927.png)

![ethyl 1-[(4-acetylphenyl)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6116955.png)
![1-tert-butyl-4-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6116967.png)
![methyl 2-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B6116969.png)
![4-chloro-2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6116976.png)
![2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]-N-phenylpropanamide](/img/structure/B6116982.png)
![N-[2-(dimethylamino)ethyl]-2-(hydroxyimino)-2-(2-pyridinyl)acetamide](/img/structure/B6116996.png)